molecular formula C8H11NO B3031606 5-Ethoxy-2-methylpyridine CAS No. 55270-48-9

5-Ethoxy-2-methylpyridine

Cat. No. B3031606
CAS RN: 55270-48-9
M. Wt: 137.18 g/mol
InChI Key: VNMXIHKQNXHCMP-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It is a colorless liquid . It is one of several isomeric pyridines with this formula .


Molecular Structure Analysis

The molecular formula of 5-Ethoxy-2-methylpyridine is C8H11NO . The exact mass is 137.084064 g/mol .


Physical And Chemical Properties Analysis

5-Ethoxy-2-methylpyridine is a colorless liquid . The molecular formula is C8H11NO and the exact mass is 137.084064 g/mol .

Scientific Research Applications

Dye-Sensitized Solar Cells

5-Ethoxy-2-methylpyridine (EOP) has been studied for its impact on the performance of dye-sensitized solar cells. EOP, used as an electrolyte additive, showed a shift in the flatband potential of the TiO2 electrode. This shift improved the open-circuit photovoltage of the solar cells by affecting the interfacial recombination at the TiO2 electrode/dye/electrolyte interfaces. The overall effect was an improvement in the efficiency of dye-sensitized solar cells (Yin et al., 2008).

Synthesis of Organic Compounds

5-Ethoxy-2-methylpyridine has been involved in the synthesis of various organic compounds. For instance, it played a role in the synthesis of 4-norpyridoxine, an important intermediate in organic chemistry. The process involved the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, leading to the formation of 3-hydroxy-2-methylpyridine-5-carbaldehyde (Chekhun et al., 1974).

Medicinal Chemistry

In medicinal chemistry, compounds derived from 5-ethoxy-2-methylpyridine have been explored. For example, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, useful in treating asthma, was developed using a derivative of 5-ethoxy-2-methylpyridine. This compound showed promising results in both preclinical and clinical trials (Stock et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds also employs 5-ethoxy-2-methylpyridine derivatives. For instance, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, a compound with potential applications in materials science and organic electronics, was synthesized using a derivative of 5-ethoxy-2-methylpyridine (Linsha, 2015).

Catalysis

In the field of catalysis, 5-ethyl-2-methylpyridine (EMP), a compound related to 5-ethoxy-2-methylpyridine, has been synthesized under high pressure using zeolites. This method demonstrated high conversion and selectivity, showing the potential of related pyridine derivatives in catalytic processes (Mohan et al., 2009).

Safety and Hazards

5-Ethoxy-2-methylpyridine is toxic if swallowed and very toxic in contact with skin . It is irritating to eyes, respiratory system, and skin . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Future Directions

A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

properties

IUPAC Name

5-ethoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-10-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMXIHKQNXHCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341452
Record name 5-Ethoxy-2-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-methylpyridine

CAS RN

55270-48-9
Record name 5-Ethoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55270-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-methyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 16.6 g sodium hydride in 500 ml dry dimethylformamide (DMF) under nitrogen at 0° C. is added 90 g 5-hydroxy-2-methylpyridine at such a rate that the temperature remains between 0°-5° C. When gas evolution ceases, 73.8 ml ethyl iodide in 100 ml DMF is added dropwise. After stirring at room temperature overnight, the mixture is diluted with water and extracted with ether. The ether extracts are washed with brine, dried and concentrated. This oil is distilled to give 62.5 g of 5-ethoxy-2-methylpyridine, bp 89°-91° C. at 12 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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